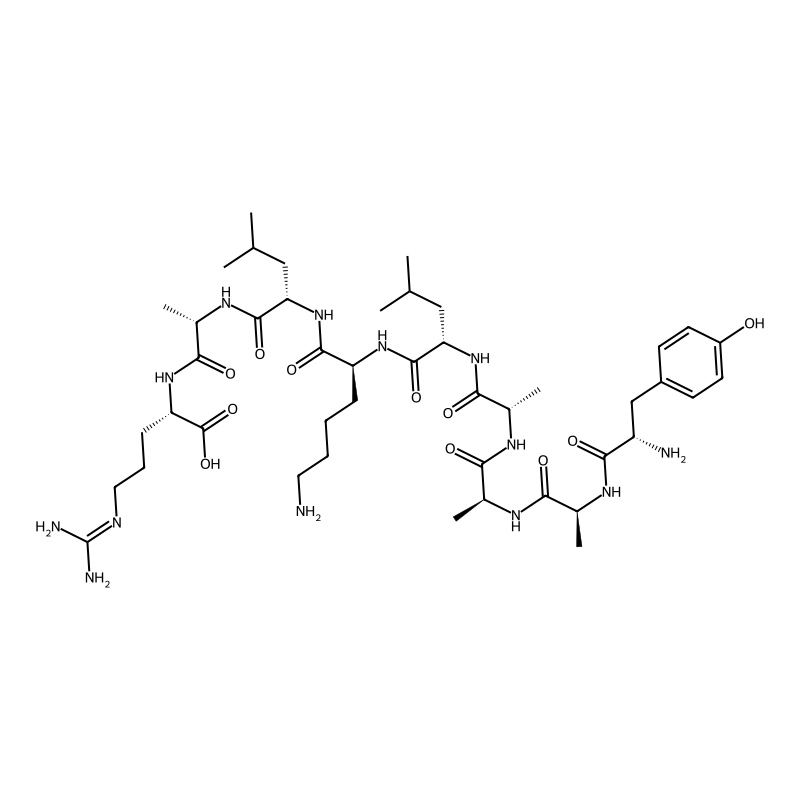

(Tyr69,Ala71.72,Lys74)-C3a (69-77)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(Tyr69,Ala71.72,Lys74)-C3a (69-77), also referred to as C3a (69-77) peptide, is a short chain of amino acids known as a peptide. It originates from a larger protein called C3a, which plays a crucial role in the immune system's inflammatory response [].

Potential Functions in Inflammation

Research suggests that C3a (69-77) might be involved in various aspects of inflammation:

- Cellular Activation: C3a (69-77) may bind to specific receptors on immune cells, triggering their activation and migration towards the site of inflammation [].

- Vascular Permeability: The peptide could potentially influence the permeability of blood vessels, allowing immune cells to reach inflamed tissues [].

- Pain Signaling: Studies indicate that C3a (69-77) might contribute to pain perception during inflammation [].

(Tyr69,Ala71,72,Lys74)-C3a (69-77) is a synthetic peptide modeled after the C-terminus of the anaphylatoxin C3a, which is part of the complement system involved in immune responses. The peptide consists of a sequence that includes tyrosine (Tyr), alanine (Ala), and lysine (Lys) residues, specifically designed to inhibit C3a activity effectively. Its molecular formula is , with a molecular weight of approximately 976.2 g/mol .

Further Research:

- Research on the specific functions of this peptide fragment within the complement system is scarce. Investigations into its interaction with C3a receptors or other relevant molecules might be required to understand its potential applications.

- Safety assessments for this specific peptide fragment are likely not available and should be considered if further development or use is intended.

The primary chemical reaction associated with (Tyr69,Ala71,72,Lys74)-C3a (69-77) is its interaction with the C3a receptor. This peptide acts as an antagonist, preventing the binding of C3a to its receptor, thereby inhibiting downstream signaling pathways that contribute to inflammation and immune responses. The specific binding affinity and kinetics can be studied using various biochemical assays to assess its effectiveness as an inhibitor .

Biologically, (Tyr69,Ala71,72,Lys74)-C3a (69-77) demonstrates significant anti-inflammatory properties. By inhibiting C3a activity, it can modulate immune responses, making it a potential therapeutic agent for conditions characterized by excessive inflammation, such as autoimmune diseases and allergic reactions. Studies have shown that this peptide can effectively reduce inflammatory markers in vitro and in vivo models .

The synthesis of (Tyr69,Ala71,72,Lys74)-C3a (69-77) typically involves solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. After synthesis, the peptide is cleaved from the support and purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .

The applications of (Tyr69,Ala71,72,Lys74)-C3a (69-77) extend primarily into research and therapeutic fields:

- Research: Used in studies exploring the complement system's role in immune responses.

- Therapeutics: Potential use in treating inflammatory diseases, such as rheumatoid arthritis and asthma.

- Drug Development: Serves as a lead compound for developing new anti-inflammatory drugs targeting the complement pathway .

Interaction studies focus on how (Tyr69,Ala71,72,Lys74)-C3a (69-77) binds to the C3a receptor. Techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISA) are employed to determine binding affinities and kinetics. These studies reveal that modifications in the peptide sequence can significantly impact its inhibitory potency against C3a activity .

Several compounds share structural or functional similarities with (Tyr69,Ala71,72,Lys74)-C3a (69-77). These include:

- C3a: The natural ligand that binds to its receptor; serves as a benchmark for inhibition studies.

- C3a desArg: A derivative of C3a lacking an arginine residue; exhibits altered biological activity.

- (Ala72)-C3a: A modified version focusing on alanine substitutions that may influence receptor binding.

Comparison TableCompound Structure/Modification Biological Activity (Tyr69,Ala71,72,Lys74)-C3a (69-77) Peptide inhibitor of C3a Inhibits inflammation C3a Natural ligand Promotes inflammation C3a desArg Lacks terminal arginine Reduced activity compared to C3a (Ala72)-C3a Modified alanine at position 72 Variable activity based on modification

| Compound | Structure/Modification | Biological Activity |

|---|---|---|

| (Tyr69,Ala71,72,Lys74)-C3a (69-77) | Peptide inhibitor of C3a | Inhibits inflammation |

| C3a | Natural ligand | Promotes inflammation |

| C3a desArg | Lacks terminal arginine | Reduced activity compared to C3a |

| (Ala72)-C3a | Modified alanine at position 72 | Variable activity based on modification |

This comparison highlights the unique inhibitory properties of (Tyr69,Ala71,72,Lys74)-C3a (69-77) against its natural counterpart and related compounds, emphasizing its potential therapeutic applications in managing inflammatory conditions .

The synthetic peptide (Tyr69,Ala71.72,Lys74)-C3a (69-77) represents a modified fragment of the complement anaphylatoxin C3a, specifically engineered as a potent inhibitor of C3a activity [1]. This nonapeptide, with the sequence H-Tyr-Ala-Ala-Ala-Leu-Lys-Leu-Ala-Arg-OH and molecular formula C45H77N13O11, presents unique synthetic challenges due to its specific amino acid composition and structural requirements [1] [2]. The peptide's molecular weight of 976.19 Da and high purity requirements necessitate sophisticated production methodologies to achieve the reported purity levels exceeding 97.2% [1].

Solid-Phase Peptide Synthesis Optimization Strategies

Solid-phase peptide synthesis serves as the primary methodology for producing (Tyr69,Ala71.72,Lys74)-C3a (69-77), requiring careful optimization of multiple parameters to achieve high-quality products [4]. The synthesis strategy involves the sequential addition of protected amino acid derivatives to a growing peptide chain attached to a solid support, with the choice of resin and coupling methodology being critical for success [5] [6].

Resin Selection and Loading Optimization

Wang resin emerges as the preferred solid support for this peptide synthesis, offering compatibility with 9-fluorenylmethoxycarbonyl chemistry and enabling the production of peptides with C-terminal carboxylic acids [6]. The resin's polystyrene backbone, cross-linked with divinylbenzene, provides the necessary mechanical stability while maintaining the required loading capacity of 0.99-1.55 mmol/g [6] [7]. The ester linkage attachment site allows for mild acidic cleavage conditions that preserve the integrity of the target peptide [6].

Wang resin preloaded with the C-terminal arginine residue facilitates efficient initiation of the synthesis, with the first coupling step serving as the limiting factor for overall peptide yield [8]. Extended reaction times of 4-24 hours for the initial coupling ensure maximum amino acid incorporation, while subsequent couplings require only 30-minute reaction periods [8] [7].

Coupling Reagent Selection and Efficiency

The synthesis of (Tyr69,Ala71.72,Lys74)-C3a (69-77) benefits from advanced coupling reagents that minimize racemization while maximizing coupling efficiency [9] [10]. N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate emerges as the preferred coupling reagent, achieving coupling completion in as little as 6 minutes with minimal racemization risk [9] [11] [12]. The reagent's high efficiency and rapid reaction kinetics make it particularly suitable for sequences containing challenging amino acids such as arginine and tyrosine [12].

O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate represents an alternative high-performance coupling reagent, offering superior reactivity with 3-6 minute coupling times and very low epimerization rates [9] [12]. This reagent demonstrates particular effectiveness for difficult couplings but requires careful handling to prevent N-terminal capping in the presence of excess reagent [12].

| SPPS Optimization Parameters | Value | Reference |

|---|---|---|

| Coupling Efficiency Target | >99% | [13] |

| Temperature (Microwave Assisted) | 70-80°C | [14] [15] |

| Reaction Time (Standard Coupling) | 30-40 minutes | [7] |

| Reaction Time (Double Coupling) | 2 × 30 minutes | [16] |

| Deprotection Time (Piperidine) | 3 + 12 minutes | [7] |

| Resin Loading Capacity | 0.99-1.55 mmol/g | [6] [7] |

| Excess Reagent Ratio | 3-5 equivalents | [9] |

| Theoretical Purity (97% per step, 70-mer) | 1.4% | [13] |

| Theoretical Purity (99% per step, 70-mer) | 24% | [13] |

| Theoretical Purity (99.5% per step, 70-mer) | 50% | [13] |

Microwave-Assisted Synthesis Enhancement

Microwave irradiation provides significant improvements in synthesis speed, purity, and yields, particularly beneficial for sequences containing challenging amino acid combinations [14] [15]. Precise temperature control at 70-80°C enhances coupling efficiency while preventing thermal degradation of sensitive residues [14] [15]. The Ultra-Efficient Solid Phase Peptide Synthesis methodology eliminates traditional washing steps through in-situ quenching and controlled evaporation, reducing solvent consumption by up to 95% [14].

The implementation of headspace gas flushing technology removes volatile deprotection bases from the reaction environment, preventing condensation-related impurities that can accumulate during synthesis of longer sequences [14]. Nitrogen gas flow combined with microwave heating ensures complete removal of deprotection byproducts, contributing to the exceptional purity levels required for (Tyr69,Ala71.72,Lys74)-C3a (69-77) [14].

Coupling Efficiency Optimization

The theoretical yield calculations demonstrate the critical importance of optimizing each coupling step, as minor efficiency variations compound dramatically over the synthesis sequence [13]. For a nonapeptide like (Tyr69,Ala71.72,Lys74)-C3a (69-77), achieving 99.5% efficiency per step results in theoretical purities exceeding 95%, while 97% efficiency reduces the theoretical purity to approximately 83% [13].

| Coupling Reagents Performance Comparison | Coupling Time | Racemization Risk | Efficiency | Reference |

|---|---|---|---|---|

| N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | 6 minutes | Minimal | High | [9] [11] [12] |

| O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 3-6 minutes | Very Low | Very High | [9] [12] |

| O-(6-chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 10-15 minutes | Low | High | [9] |

| Diisopropylcarbodiimide/1-hydroxybenzotriazole | 30-60 minutes | Low | Moderate | [11] |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | 30-45 minutes | Low | High | [9] |

| 1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino)]uronium hexafluorophosphate | 15-30 minutes | Minimal | High | [9] |

| Ethyl cyano(hydroxyimino)acetate/tert-butyl ethyl carbodiimide | 15-30 minutes | Very Low | High | [17] |

Post-Translational Modifications and Sequence-Specific Challenges

The synthesis of (Tyr69,Ala71.72,Lys74)-C3a (69-77) presents specific challenges related to the incorporation and protection of amino acids that commonly undergo post-translational modifications in biological systems [18] [19]. While this synthetic peptide does not contain actual post-translational modifications, the presence of tyrosine, lysine, and arginine residues requires careful consideration of protecting group strategies and potential side reactions that mimic post-translational modification pathways [20] [21].

Tyrosine-Specific Synthesis Challenges

The N-terminal tyrosine residue in (Tyr69,Ala71.72,Lys74)-C3a (69-77) requires specialized handling due to the phenolic hydroxyl group's reactivity [21]. The tert-butyl protecting group provides optimal stability under acidic cleavage conditions while remaining removable under the final deprotection conditions [21]. The phenolic hydroxyl group's potential for oxidative coupling reactions necessitates the use of antioxidants and inert atmosphere conditions during synthesis to prevent unwanted side product formation [20].

Tyrosine residues are particularly susceptible to iodination and nitration reactions under certain conditions, making the selection of appropriate protecting groups and reaction conditions critical for maintaining peptide purity [20]. The incorporation of tyrosine at the N-terminus also influences the overall hydrophobicity of the growing peptide chain, potentially affecting coupling efficiency in subsequent steps [22].

Lysine Protection and Deprotection Strategies

The lysine residue at position 74 requires robust side-chain protection to prevent unwanted side reactions during synthesis [21] [23]. The tert-butoxycarbonyl protecting group provides excellent stability throughout the synthesis while allowing for clean removal under acidic conditions [21]. Alternative protecting groups such as 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl offer enhanced stability for sequences requiring extended reaction times or harsh coupling conditions [23].

The presence of multiple basic residues (lysine and arginine) in close proximity creates potential for intramolecular interactions that can complicate both synthesis and purification [23]. These interactions may lead to secondary structure formation during synthesis, reducing coupling efficiency and contributing to deletion sequence formation [24] [22].

Arginine Synthesis Complications

The C-terminal arginine residue presents the most significant synthesis challenge due to the guanidine group's high basicity and multiple potential reaction sites [24] [23]. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl protecting group provides optimal protection for the guanidine functionality while maintaining compatibility with 9-fluorenylmethoxycarbonyl chemistry [23].

Extended coupling times of 2-3 times the normal duration are typically required for arginine-containing sequences to achieve complete conversion [23] [25]. The use of double coupling protocols becomes essential for maintaining high coupling efficiency, particularly when arginine follows sterically hindered residues [16].

Sequence-Specific Aggregation Challenges

The amino acid composition of (Tyr69,Ala71.72,Lys74)-C3a (69-77) includes multiple alanine residues and hydrophobic leucine residues that contribute to peptide aggregation during synthesis [22]. The sequence Ala-Ala-Ala represents a particularly challenging motif that promotes β-sheet formation and intermolecular hydrogen bonding [22].

Aggregation-prone sequences require specialized synthesis conditions including the use of chaotropic agents, elevated temperatures, and modified solvent systems to maintain peptide solubility [22]. The incorporation of pseudoproline dipeptides at strategic positions can disrupt aggregation-promoting secondary structures, though this approach requires careful sequence analysis to identify optimal insertion points [16].

| Post-Translational Modifications Synthesis Challenges | Synthesis Challenge | Reagent Quality Requirement | Purification Difficulty | Reference |

|---|---|---|---|---|

| Phosphorylation | Labile phosphate groups | High purity building blocks | High (charge variations) | [19] [20] |

| Methylation (Lysine/Arginine) | Multiple methylation states | Ultra-high purity (>99.5%) | Very High (similar masses) | [20] |

| Acetylation | Protecting group stability | Stable protecting groups | Moderate | [20] |

| Hydroxylation | Stereospecific incorporation | Enantiopure precursors | Moderate | [20] |

| Citrullination | Arginine conversion | Specialized reagents | High | [20] |

| Glycosylation | Complex carbohydrate attachment | Protected sugar derivatives | Very High | [19] |

Difficult Amino Acid Management

The synthesis of (Tyr69,Ala71.72,Lys74)-C3a (69-77) requires special attention to the incorporation of arginine and the multiple alanine residues that can lead to coupling difficulties [24] [25]. Arginine's guanidine group creates steric hindrance and electronic effects that reduce coupling efficiency, necessitating extended reaction times and higher reagent concentrations [24] [23].

| Difficult Amino Acids in SPPS | Main Challenge | Recommended Protecting Group | Coupling Time Extension | Reference |

|---|---|---|---|---|

| Arginine | Guanidine protection/deprotection | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (9-fluorenylmethoxycarbonyl strategy) | 2-3x normal | [24] [23] [25] |

| Histidine | Imidazole ring reactivity | Trityl (9-fluorenylmethoxycarbonyl strategy) | 2x normal | [24] [17] |

| Cysteine | Disulfide formation/oxidation | Trityl or S-tert-butyl | 1.5-2x normal | [24] [25] |

| Proline | Secondary amine coupling | None required | 3-4x normal | [25] |

| Asparagine | Asparaginyl-glycine rearrangement | Trityl | 1.5x normal | [24] |

| Aspartic Acid | Aspartimide formation | O-tert-butyl | 1.5x normal | [24] |

| Tryptophan | Indole ring sensitivity | tert-butoxycarbonyl | 2x normal | [25] |

Chromatographic Purification Techniques and Quality Control Metrics

The purification of (Tyr69,Ala71.72,Lys74)-C3a (69-77) requires sophisticated chromatographic methods to achieve the high purity levels demanded for research applications [26] [27]. The peptide's specific physicochemical properties, including its molecular weight of 976.19 Da and the presence of both acidic and basic residues, necessitate a multi-step purification strategy combining complementary separation mechanisms [1] [26].

Multi-Step Purification Strategy

The optimal purification protocol for (Tyr69,Ala71.72,Lys74)-C3a (69-77) employs a two-step chromatographic approach utilizing ion exchange chromatography as a capture step followed by reversed-phase chromatography for final polishing [26]. This strategy effectively removes synthesis-related impurities including deletion sequences, insertion products, and side-reaction byproducts while achieving the target purity levels exceeding 97% [26].

The initial ion exchange step serves to concentrate the peptide while removing the bulk of impurities, particularly those with significantly different charge characteristics [26]. Loading conditions of 8 g peptide per liter of stationary phase allow for efficient capture while maintaining resolution between the target peptide and related impurities [26]. The capture step typically achieves purity improvements from approximately 74% to 96%, with total process times of 6 hours [26].

Ion Exchange Chromatography Optimization

The ion exchange purification of (Tyr69,Ala71.72,Lys74)-C3a (69-77) exploits the peptide's net positive charge at physiological pH, utilizing cation exchange resins for effective separation [26]. Ammonium acetate buffer systems provide optimal resolution while maintaining peptide stability throughout the purification process [26]. The combination of isocratic and gradient elution techniques enables selective removal of neutral and negatively charged impurities while maintaining high recovery of the target peptide [26].

Column dimensions of 45 cm diameter accommodate the required loading while maintaining adequate linear flow rates for efficient separation [26]. The use of 45-liter column volumes enables processing of substantial quantities while maintaining the resolution necessary for effective impurity removal [26].

Reversed-Phase Chromatography Polishing

The final purification step employs reversed-phase chromatography to achieve the exceptional purity levels required for (Tyr69,Ala71.72,Lys74)-C3a (69-77) [26] [28]. Silica-based C18 stationary phases provide optimal selectivity for peptides in this molecular weight range, with loading capacities of 35 g peptide per kg of stationary phase [26] [29].

Gradient elution using ethanol in the presence of acetic acid offers superior selectivity compared to acetonitrile-based systems, particularly for peptides containing multiple basic residues [26]. The ethanol/acetic acid system provides enhanced peak shape and improved resolution of closely related impurities while maintaining peptide stability [28].

Column specifications of 20 cm diameter packed with 8 kg of chromatography media enable efficient processing with 5-hour cycle times [26]. The final polishing step achieves purity levels exceeding 99.5%, with individual impurities reduced to levels below 0.11% [26].

| Chromatographic Purification Methods for Peptides | Primary Separation Mechanism | Typical Loading | Purity Achievement | Process Time | Reference |

|---|---|---|---|---|---|

| Ion Exchange | Charge differences | 8 g/L stationary phase | 96% (capture step) | 6 hours | [26] |

| Reversed Phase | Hydrophobicity | 35 g/kg stationary phase | >99.5% (polishing) | 5 hours | [26] [27] |

| Size Exclusion | Molecular size | 5-10 g/L | 85-95% | 3-4 hours | [30] |

| Hydrophobic Interaction | Hydrophobic interactions | 10-20 g/L | 90-98% | 4-6 hours | [26] |

| Multi-Column Counter-Current | Automated recycling | Variable | >99% | 8-12 hours | [27] |

Quality Control Analytical Methods

The quality assessment of (Tyr69,Ala71.72,Lys74)-C3a (69-77) requires multiple complementary analytical techniques to ensure comprehensive characterization [31] [32]. Reversed-phase high-performance liquid chromatography with ultraviolet detection at 210-220 nm serves as the primary purity determination method, providing area percent purity values that correlate with the relative abundance of the target peptide [31] [32].

Mass spectrometry confirmation using electrospray ionization or matrix-assisted laser desorption/ionization techniques verifies the molecular weight and provides structural confirmation of the synthesized peptide [31] [33]. The molecular weight accuracy requirements of ±0.1 Da for electrospray ionization and ±1 Da for matrix-assisted laser desorption/ionization ensure proper identification and purity assessment [33].

Analytical Method Development

The development of analytical methods for (Tyr69,Ala71.72,Lys74)-C3a (69-77) requires careful optimization of chromatographic conditions to achieve adequate resolution of the target peptide from structurally related impurities [34] [35]. Screening approaches utilizing multiple column types and mobile phase systems enable identification of optimal separation conditions [34].

Column screening typically evaluates C8 and C18 stationary phases with varying ionic functionalities, while mobile phase optimization considers different buffer systems including trifluoroacetic acid, formic acid, and ammonium acetate at various pH values [34]. Temperature optimization studies demonstrate the importance of controlled temperature conditions, typically 25°C, for reproducible separations [34].

Purity Specifications and Requirements

The purity requirements for (Tyr69,Ala71.72,Lys74)-C3a (69-77) depend on the intended application, with research applications typically requiring >95% purity and pharmaceutical applications demanding >98% purity [31]. The determination of peptide purity involves multiple analytical approaches including area percent purity by reversed-phase high-performance liquid chromatography, molecular weight confirmation by mass spectrometry, and peptide content determination by amino acid analysis [31].

| Peptide Quality Control Analytical Methods | Detection Range/Purpose | Typical Purity Requirements | Reference |

|---|---|---|---|

| Reversed-Phase High-Performance Liquid Chromatography (UV 210-220 nm) | Purity determination | >95% (research), >98% (pharmaceutical) | [31] [32] |

| Liquid Chromatography-Mass Spectrometry | Molecular weight confirmation | Mass accuracy ±0.1 Da | [31] [33] |

| Amino Acid Analysis | Peptide content determination | Content determination | [31] |

| Capillary Electrophoresis | Purity verification | >95% purity | [36] |

| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry | Molecular weight (1000-3000 Da) | MW accuracy ±1 Da | [33] |

| Electrospray Ionization Mass Spectrometry | Molecular weight/fragmentation | MW accuracy ±0.1 Da | [33] |

Process Validation and Control

The manufacturing process for (Tyr69,Ala71.72,Lys74)-C3a (69-77) requires validation of critical process parameters to ensure consistent product quality [26]. Critical parameters include column loading, flow rate, mobile phase composition, column performance metrics such as plate height and asymmetry factor, column cleaning procedures, in-process storage times, and fraction pooling criteria [26].

The complement C3a receptor (C3aR) represents a unique member of the G protein-coupled receptor superfamily, distinguished by its unusually large second extracellular loop comprising approximately 175 amino acid residues [1]. This structural feature plays a crucial role in the recognition and binding of C3a-derived peptides, including the synthetic analog (Tyr69,Ala71.72,Lys74)-C3a (69-77).

Structural Characteristics of C3aR Recognition Motifs

C3aR employs a two-site binding mechanism for ligand recognition, similar to other anaphylatoxin receptors [2]. The first binding site involves the extensive second extracellular loop (ECL2), which contains multiple aspartate residues that form complementary interactions with the cationic residues in the C-terminal helical region of C3a [1]. Specifically, the anionic residues located at positions 185-193 and 218-226 within ECL2 constitute the primary non-effector secondary interaction site [3].

The second binding site comprises the transmembrane core of the receptor, where the C-terminal pentapeptide sequence LGLAR of C3a engages with specific residues to trigger receptor activation [1]. Critical transmembrane residues include Arg161 (helix IV), Arg340 (helix V), and Asp417 (helix VII), which are essential for ligand effector binding and signal transduction [4].

Binding Affinity Measurements and Kinetic Studies

Comprehensive binding affinity studies have established a hierarchy of C3a-derived peptides based on their interaction with C3aR. Native C3a exhibits high-affinity binding to human polymorphonuclear leukocytes with a dissociation constant (Kd) of 3 × 10⁻⁸ M [5]. In contrast, the metabolically inactive C3a des-Arg shows no detectable affinity for C3aR, emphasizing the critical importance of the terminal arginine residue [6].

The synthetic peptide (Tyr69,Ala71.72,Lys74)-C3a (69-77) functions as a potent inhibitor of C3a activity, with the molecular formula C₄₅H₇₇N₁₃O₁₁ and a molecular weight of 976.2 Da [7]. The peptide sequence Tyr-Ala-Ala-Ala-Leu-Lys-Leu-Ala-Arg incorporates strategic amino acid substitutions that modulate its binding properties and functional activity [8].

| Ligand | Binding Affinity (Kd/IC₅₀) | Activity | Reference |

|---|---|---|---|

| C3a (native) | 3 × 10⁻⁸ M | Full agonist | [5] |

| C3a des-Arg | No detectable affinity | Inactive | [6] |

| C3a (70-77) octapeptide | 1-2% of C3a activity | Partial agonist | [9] |

| (Tyr69,Ala71.72,Lys74)-C3a (69-77) | Potent inhibitor | Antagonist | [7] |

Role of C-Terminal Residues (69-77) in Ligand-Receptor Dynamics

The C-terminal region of C3a, particularly residues 69-77, plays a fundamental role in determining the biological activity and receptor binding characteristics of C3a-derived peptides. Structure-activity relationship studies have demonstrated that the biological specificity and activity of human C3a anaphylatoxin are determined by eight or fewer residues located at the C-terminus [9].

Structural Determinants of C-Terminal Activity

The C-terminal region of C3a adopts a distinctive conformation that is critical for receptor engagement. Circular dichroism spectroscopy studies of synthetic C3a peptides revealed that the C3a (57-77) peptide assumes predominantly α-helical conformation (47%) in 25% trifluoroethanol, while shorter peptides containing the C-terminal region exhibit β-turn conformations [10]. This structural organization is essential for optimal receptor interaction and biological activity.

The conserved C-terminal pentapeptide LGLAR represents the minimal sequence required for C3a-specific activity, with the tripeptide LAR identified as essential for C3a receptor binding on human eosinophils [6]. The terminal arginine residue (Arg77) is particularly crucial, as its removal results in the complete loss of C3aR binding activity [11].

Ligand-Receptor Interaction Dynamics

The (Tyr69,Ala71.72,Lys74)-C3a (69-77) peptide exhibits unique binding dynamics compared to native C3a. The Lys74 residue in this synthetic analog contributes to the separation between receptor deactivation and activation, providing a mechanism for selective modulation of C3aR activity [7]. This substitution alters the electrostatic interactions within the receptor binding pocket, leading to antagonistic rather than agonistic activity.

Experimental evidence from binding assays demonstrates that synthetic C3a analogue peptides with variations at the C-terminal effector domain show decreased binding affinity and functional potency when amino acid replacements are made in the conserved C-terminal pentapeptide [6]. The peptide (Tyr69,Ala71.72,Lys74)-C3a (69-77) exemplifies this structure-activity relationship, where strategic modifications result in potent inhibition of C3a activity [8].

Computational Modeling of Peptide-Receptor Docking Interactions

Computational modeling approaches have provided invaluable insights into the molecular mechanisms underlying peptide-receptor interactions for C3aR. These studies have employed various methodologies, including homology modeling, molecular dynamics simulations, and peptide docking algorithms to elucidate the binding modes of C3a-derived peptides.

Homology Modeling and Structure Prediction

Given the lack of experimental crystal structures for C3aR, homology modeling has been extensively employed to predict the three-dimensional structure of the receptor [12]. These models have revealed the characteristic seven-transmembrane domain architecture typical of G protein-coupled receptors, with particular attention to the unusually large second extracellular loop that distinguishes C3aR from other family members.

Computational studies have identified key structural features that govern ligand recognition, including the ionic-lock interactions among charged residues spanning the transmembrane helices and extracellular loops [12]. A strong ionic-lock region involving residues R161, E162, R340, K96, D167, D417, and H418 is critical for the structural integrity of human C3aR [11].

Molecular Dynamics Simulations

Molecular dynamics simulations have provided detailed insights into the conformational flexibility of both the receptor and bound peptides. These studies have revealed that the C3aR binding pocket undergoes significant conformational adaptation in response to different peptide ligands, with cross-sectional areas varying by up to 52% at specific cavity depths [13].

The binding interface exhibits both static and dynamic contacts, with static contacts being conserved across different peptide conformations while dynamic contacts are unique to specific binding modes [13]. This conformational plasticity allows C3aR to accommodate diverse peptide ligands while maintaining selective recognition.

Peptide Docking Algorithms

Advanced peptide docking methodologies have been developed to predict the binding modes of C3a-derived peptides. The combination of global peptide docking using ClusPro PeptiDock and enhanced sampling with Gaussian accelerated molecular dynamics (GaMD) has proven particularly effective for refining peptide-protein complex structures [14].

For the (Tyr69,Ala71.72,Lys74)-C3a (69-77) peptide, computational modeling suggests that the tyrosine residue at position 69 and the lysine substitution at position 74 create distinct interaction patterns compared to native C3a. The aromatic ring of tyrosine can form π-π stacking interactions with aromatic residues in the binding pocket, while the lysine residue alters the electrostatic landscape, contributing to the peptide's antagonistic properties.

| Computational Method | Key Findings | Applications |

|---|---|---|

| Homology Modeling | Seven-transmembrane structure prediction | Structure-based drug design |

| Molecular Dynamics | Conformational flexibility analysis | Binding mechanism elucidation |

| Peptide Docking | Binding mode prediction | Ligand optimization |

Allosteric Modulation Effects on G Protein-Coupled Receptor Signaling

The C3a receptor exhibits complex signaling patterns that can be modulated through allosteric mechanisms, influencing both G protein coupling and downstream signaling pathways. Understanding these allosteric effects is crucial for developing selective modulators of C3aR activity.

G Protein Coupling Specificity

C3aR demonstrates preferential coupling to Gi/o/z proteins, which mediate the primary signaling responses following receptor activation [15]. The receptor activation leads to GTP/GDP exchange from the Gα subunit, resulting in βγ subunit dissociation and subsequent activation of downstream effector pathways including phospholipase C, adenylyl cyclase modulation, and mitogen-activated protein kinase cascades [16].

The (Tyr69,Ala71.72,Lys74)-C3a (69-77) peptide, as an antagonist, interferes with this G protein coupling process. By binding to the receptor without inducing the conformational changes necessary for G protein activation, the peptide effectively blocks endogenous C3a signaling while maintaining high-affinity receptor occupancy [7].

Beta-Arrestin Recruitment and Desensitization

C3aR signaling is subject to regulation by β-arrestin recruitment, which mediates receptor desensitization and internalization [17]. The receptor possesses multiple phosphorylation sites within its carboxyl terminus, with specific residues (Ser459, Thr463, Ser465, Thr466, and Ser470) being crucial for β-arrestin-2 recruitment and subsequent desensitization [17].

Different ligands exhibit varying abilities to recruit β-arrestins, demonstrating ligand-mediated biased signaling. While C3a peptides such as C3a (63-77) are highly potent at β-arrestin recruitment (EC₅₀ = 5.3 nM), other ligands show reduced efficacy in this pathway [18]. This differential recruitment pattern suggests that the (Tyr69,Ala71.72,Lys74)-C3a (69-77) peptide may selectively modulate specific signaling pathways through biased antagonism.

Downstream Signaling Modulation

The allosteric modulation of C3aR affects multiple downstream signaling cascades. Primary signaling pathways include:

Calcium Mobilization: C3aR activation leads to increased intracellular calcium concentration through phospholipase C activation and subsequent IP₃-mediated calcium release from intracellular stores [19].

MAPK Activation: The receptor couples to extracellular signal-regulated kinase (ERK1/2) phosphorylation through both G protein-dependent and β-arrestin-dependent mechanisms [20].

Transcriptional Regulation: C3aR signaling influences transcription factor activity, including NF-κB and cAMP response element-binding protein activation [16].

The (Tyr69,Ala71.72,Lys74)-C3a (69-77) peptide, through its antagonistic activity, blocks these signaling cascades, providing a mechanism for selective inhibition of C3a-mediated responses. The peptide's ability to separate receptor deactivation from activation suggests potential therapeutic applications in conditions where C3a signaling contributes to pathological processes [7].

Allosteric Site Identification

Computational studies have identified potential allosteric binding sites within C3aR that could be targeted for selective modulation. The active site consists of aromatic residues F107, Y160, F345, W390, Y393, and F396, together with the ionic-lock region [11]. These sites represent potential targets for allosteric modulators that could provide enhanced selectivity compared to orthosteric ligands.

The understanding of allosteric modulation mechanisms opens new avenues for drug discovery, particularly for conditions where selective inhibition of C3aR signaling is desired. The (Tyr69,Ala71.72,Lys74)-C3a (69-77) peptide serves as a valuable tool compound for investigating these mechanisms and developing more potent and selective C3aR modulators.